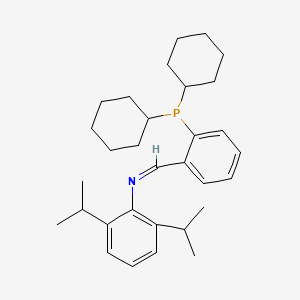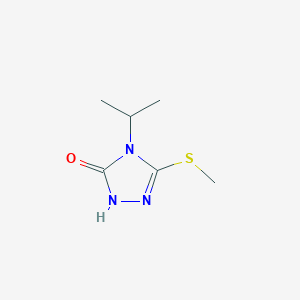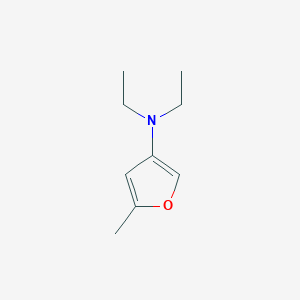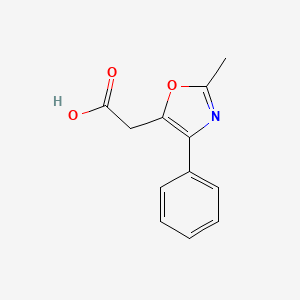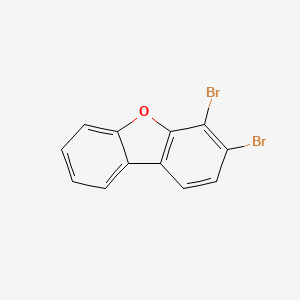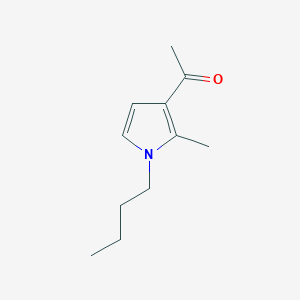![molecular formula C7H4Cl2N2 B12891020 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 3 and 6 positions, making it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals .
化学反応の分析
Types of Reactions: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions .
科学的研究の応用
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research, including:
作用機序
The mechanism of action of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound can inhibit cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking chlorine substituents.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system, often used in medicinal chemistry.
1H-Pyrrolo[3,2-b]pyridine: A structural isomer with different ring fusion, leading to distinct chemical properties.
Uniqueness: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new chemical entities with potential therapeutic applications .
特性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
3,6-dichloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
InChIキー |
RZHIDBIWOZDPAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
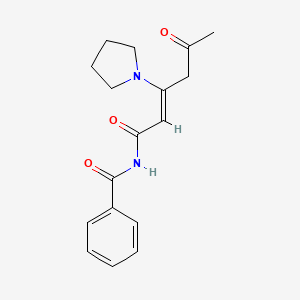

![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
